molecular formula C24H25N5O2 B2753679 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-65-1

3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2753679
CAS No.: 1105247-65-1
M. Wt: 415.497
InChI Key: QDVHHTLFWAEXJE-UHFFFAOYSA-N
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Description

3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A series of derivatives similar to the chemical structure of interest have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Compounds in this series have demonstrated significant activity, highlighting their potential as anticancer agents. This suggests that the compound of interest could be explored further for its potential in cancer treatment, given its structural similarity to these active compounds (Mallesha et al., 2012).

Antimicrobial and Anti-Proliferative Activities

Another related study focused on 1,3,4-Oxadiazole N-Mannich Bases, which include structures similar to the compound of interest. These bases exhibited broad-spectrum antibacterial activities and potent anti-proliferative activity against several cancer cell lines, suggesting the compound's potential application in both antibacterial and cancer therapy contexts (Al-Wahaibi et al., 2021).

Synthesis and Antimicrobial Activity of Dithiocarbamate Derivatives

The synthesis and evaluation of dithiocarbamate derivatives bearing elements similar to the compound of interest have shown high antimicrobial activity. This indicates the potential of the chemical structure for development into antimicrobial agents (Yurttaş et al., 2016).

Metabolic Studies

Metabolic studies of compounds structurally related to the chemical of interest, such as L-745,870, have identified major metabolic pathways that could inform the pharmacokinetic properties of potential drug candidates based on the compound's structure. These studies could be crucial for understanding how similar compounds are metabolized in the body, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles (Zhang et al., 2000).

Properties

IUPAC Name

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-6-5-9-20(17(16)2)27-10-12-28(13-11-27)21(30)14-29-15-25-22-18-7-3-4-8-19(18)26-23(22)24(29)31/h3-9,15,26H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVHHTLFWAEXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.